molecular formula C25H32F3N3O4 B1681671 Silodosin CAS No. 160970-54-7

Silodosin

Katalognummer B1681671
CAS-Nummer: 160970-54-7
Molekulargewicht: 495.5 g/mol
InChI-Schlüssel: PNCPYILNMDWPEY-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silodosin is a highly selective α1A-adrenoceptor antagonist used to treat symptoms associated with benign prostatic hyperplasia (BPH) . It is used to improve urination in men with benign prostatic hyperplasia (enlarged prostate) .


Synthesis Analysis

The key starting materials used in the synthesis of silodosin are shown in the referenced paper . In the synthesis of compound 3, 2-bromoethanol (2-BE) is used to protect the alcohol functional group during the conversion of compound 1 to compound 3 .


Molecular Structure Analysis

The chemical structure of silodosin was elucidated by a combination of MS (ESI -MS and ESI-MS/MS), UV, IR, 1H-NMR, 13C-NMR, 19F-NMR spectroscopy, two-dimensional NMR spectroscopy (COSY, NOESY, HMCQ and HMBC) and elemental analysis. The absolute stereochemistry was confirmed by single-crystal X-ray crystallography and optical rotation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of silodosin were analyzed using various techniques such as capillary gas chromatography . The chemical structure of silodosin was confirmed by a combination of MS (ESI -MS and ESI-MS/MS), UV, IR, 1H-NMR, 13C-NMR, 19F-NMR spectroscopy, two-dimensional NMR spectroscopy (COSY, NOESY, HMCQ and HMBC) and elemental analysis .


Physical And Chemical Properties Analysis

Silodosin has a molecular formula of C25H32F3N3O4 and a molecular weight of 495.53 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia (BPH)

Silodosin, a highly selective α1A-adrenoceptor antagonist, is indicated for the treatment of signs and symptoms of benign prostatic hyperplasia (BPH). It has shown rapid onset of effect in men with lower urinary tract symptoms associated with BPH, improving voiding and storage symptoms, urinary flow rate, and quality of life. Its efficacy has been maintained in 9-month extension studies and in a real-world setting. Silodosin is generally well-tolerated with a low risk of orthostatic hypotension, and abnormal ejaculation is the most commonly reported adverse event (Keating, 2015).

Effect on Bladder Blood Flow and Function

A study investigated the effects of silodosin on bladder blood flow (BBF) and bladder function in a rat model of bladder outlet obstruction (BOO). Silodosin ameliorated the increase in voiding frequency and decrease in mean voided volume in BOO rats. It also prevented a decrease in BBF and significantly decreased urinary levels of stress markers in BOO rats, suggesting its potential in improving voiding behavior by inducing recovery of BBF (Goi et al., 2015).

Analytical Methods for Estimation in Human Plasma

The development and validation of analytical methods for estimation of Silodosin and Silodosin β-D-Glucuronide in human plasma were carried out. These methods are novel, rapid, linear, precise, accurate, robust, and can be applied for routine analysis of Silodosin and its metabolite in human plasma (Nair et al., 2017).

Inhibition of Bladder Cancer Cell Growth

Silodosin was found to inhibit the growth of bladder cancer cells and enhance the cytotoxic activity of cisplatin via ELK1 inactivation. It reduced the expression of ELK1 (mRNA/protein) and its downstream target, c-fos gene, in bladder cancer cell lines, suggesting its potential use in overcoming chemoresistance in patients with ELK1-positive urothelial carcinoma receiving cisplatin (Kawahara et al., 2015).

Facilitating Passage of Ureteral Stones

Silodosin is effective in facilitating the passage of distal ureteral stones. In a multi-institutional, randomized, double-blinded, placebo-controlled trial, silodosin was well tolerated and beneficial in facilitating the passage of distal ureteral stones, suggesting its potential as a medical expulsive therapy (MET) in this context (Sur et al., 2015).

On-Demand, Reversible, Nonhormonal Oral Contraceptive for Males

A prospective double-blind, randomized, placebo-controlled study evaluated silodosin 8 mg as an on-demand, reversible, nonhormonal oral contraceptive for males. The study found that silodosin achieved total reversible azoospermia, hence preventing unintended pregnancies in the female partners of the males who used the drug as an on-demand oral contraceptive (Bhat & Shastry, 2019).

Novel FTIR Method for Quantitative Estimation in Dosage Forms

A novel Fourier transform infrared (FTIR) spectroscopic technique was developed for quantitative estimation of Silodosin in both pure and pharmaceutical dosage forms. This method meets the majority of validation requirements and can be used to estimate silodosin in various dose forms (Supriya et al., 2022).

Safety And Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting. It may also affect your pupils during cataract surgery . It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life .

Zukünftige Richtungen

Silodosin is one of the drugs approved for the treatment of BPH, being highly effective in improving not only LUTS but also urodynamic parameter impairments secondary to BPH. Moreover, it has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials .

Eigenschaften

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167045
Record name Silodosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Silodosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The pathogenesis of benign prostatic hyperplasia is not fully understood: it is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation. Most drug therapies aim to alleviate symptoms of benign prostatic hyperplasia, silodosin included. Lower urinary tract symptoms of benign prostatic hyperplasia are categorized into three main groups: voiding or obstructive (hesitancy, slow stream, intermittency, incomplete emptying), storage or irritative (frequency, urgency, nocturia, urge urinary incontinence), and postmicturition (postvoid dribbling). Prostate contraction is the main contributor to lower urinary tract symptoms of benign prostatic hyperplasia. The smooth muscle tone of the prostate is regulated by α1A-adrenoceptors, which are the most highly expressed subtype of α1adrenoceptors in the human prostate tissue. It has been reported that blockade of α1A-adrenoceptors relieves bladder outlet obstruction. Blockade of α1D-adrenoceptors, another subtype found in prostate tissue, is believed to alleviate storage symptoms due to detrusor overactivity. α1-adrenoceptors are G protein-coupled receptors: upon binding of its natural ligand, norepinephrine and epinephrine, leads to the activation of phospholipase C and downstream signalling molecules, including inositol triphosphate and diacylglycerol. Ultimately, there is an increase in intracellular calcium levels and, consequently, smooth muscle contraction. Silodosin is an antagonist of α1-adrenoceptors, with the highest selectivity for the α1A-adrenoceptor subtype. By blocking the α1A-adrenoceptor signalling pathway, silodosin promotes prostatic and urethral smooth muscle relaxation, thereby improving lower urinary tract symptoms such as voiding. Silodosin also targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms.
Record name Silodosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Silodosin

CAS RN

160970-54-7
Record name Silodosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160970-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silodosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160970547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silodosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silodosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILODOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUZ39LUY82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Silodosin
Reactant of Route 2
Silodosin
Reactant of Route 3
Silodosin
Reactant of Route 4
Reactant of Route 4
Silodosin
Reactant of Route 5
Reactant of Route 5
Silodosin
Reactant of Route 6
Silodosin

Citations

For This Compound
5,160
Citations
F Montorsi - European Urology Supplements, 2010 - Elsevier
Silodosin is a highly selective α1A-adrenoceptor antagonist … in >800 patients have shown that silodosin is significantly more … to chronic treatment with silodosin 8mg QD have shown that …
Number of citations: 64 www.sciencedirect.com
…, EF Fernández, European Silodosin Study Group - European urology, 2011 - Elsevier
BACKGROUND: Silodosin is a new selective therapy with a high pharmacologic selectivity for the α 1A -adrenoreceptor. OBJECTIVE: Our aim was to test silodosin's superiority to …
Number of citations: 342 www.sciencedirect.com
M Rossi, T Roumeguère - Drug design, development and therapy, 2010 - Taylor & Francis
… The aim of this article is to offer a critical review of the current literature on silodosin, formerly known as KMD-3213, a novel alpha-blocker with unprecedented selectivity for α 1A -…
Number of citations: 72 www.tandfonline.com
M Yoshida, J Kudoh, Y Homma… - Clinical interventions in …, 2011 - Taylor & Francis
… urethra, silodosin causes smooth muscle relaxation in the lower urinary tract. Since silodosin has … In the clinical studies, patients receiving silodosin at a total daily dose of 8 mg exhibited …
Number of citations: 59 www.tandfonline.com
…, Y Homma, Silodosin Clinical Study Group - BJU …, 2006 - Wiley Online Library
… Silodosin was generally effective in the absence of obtrusive side-effects. This study suggests that silodosin … The objectives of this study were to verify that silodosin was better than …
H Ding, W Du, ZZ Hou, HZ Wang… - Asian Journal of …, 2013 - ncbi.nlm.nih.gov
… ) to determine the effectiveness and safety of silodosin for BPH. Therefore, the aim of this … silodosin for LUTS in men with BPH for providing more reliable evidence for the use of silodosin…
Number of citations: 42 www.ncbi.nlm.nih.gov
L Villa, P Capogrosso, U Capitanio, A Martini… - Advances in …, 2019 - Springer
… the use of silodosin and to summarize the current literature on the use of Silodosin for the … superiority of silodosin versus placebo and the non-inferiority of silodosin versus tamsulosin for …
Number of citations: 16 link.springer.com
RL Sur, N Shore, J L'Esperance, B Knudsen, M Gupta… - European urology, 2015 - Elsevier
… efficacy of silodosin for the treatment of ureteral stones. We found that silodosin increased passage of … We hypothesized that silodosin facilitates spontaneous passage of ureteral stones. …
Number of citations: 111 www.sciencedirect.com
JC Nickel, MP O'Leary, H Lepor, KE Caramelli… - The Journal of …, 2011 - Elsevier
… 4 mg silodosin, 45 received 8 mg silodosin and 54 received placebo. Silodosin 4 mg was … The 4 mg dose of silodosin also significantly increased Medical Outcomes Study Short Form …
Number of citations: 100 www.sciencedirect.com
Y Matsukawa, M Gotoh, T Komatsu, Y Funahashi… - The Journal of …, 2013 - Elsevier
PURPOSE: We investigated the effect of the new sympathetic α1A-adrenoceptor antagonist silodosin for relieving benign prostatic obstruction by pressure flow study. MATERIALS AND …
Number of citations: 70 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.